molecular formula C25H21N5O4 B11285009 [7-(4-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](3-nitrophenyl)methanone

[7-(4-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](3-nitrophenyl)methanone

Cat. No.: B11285009
M. Wt: 455.5 g/mol
InChI Key: PDNBSQMPNIOSDX-UHFFFAOYSA-N
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Description

This compound is a fascinating fusion of heterocyclic rings, combining a triazolopyrimidine core with aromatic substituents. Its full chemical name might be a mouthful, but let’s break it down:

  • Structure : The compound consists of a triazolopyrimidine ring system, with a 4-methoxyphenyl group and a 3-nitrophenyl group attached at specific positions.
  • Molecular Formula : C23H17N5O4
  • Molecular Weight : Approximately 423.41 g/mol

Preparation Methods

Synthetic Routes::

  • Condensation Reaction :
    • Starting from appropriate precursors, a condensation reaction can form the triazolopyrimidine ring. For example, reacting 3-nitrobenzaldehyde with 4-methoxyphenylhydrazine in the presence of a suitable catalyst can yield the core structure.
  • Functionalization :
    • Subsequent functionalization involves introducing the phenyl and methoxy groups. This can occur via various synthetic methods, such as Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.
  • Nitration :
    • The final step involves nitration of the phenyl ring to introduce the 3-nitrophenyl group.
Industrial Production::
  • While no specific industrial-scale production methods are widely documented, the compound can be synthesized in the lab using the above steps.

Chemical Reactions Analysis

Reactivity::

  • Oxidation : The compound’s aromatic rings are susceptible to oxidation under appropriate conditions.
  • Reduction : Reduction of the nitro group can yield the corresponding amino compound.
  • Substitution : Nucleophilic substitution reactions can modify the phenyl groups.
Common Reagents and Conditions::
  • Suzuki-Miyaura Coupling : Palladium catalyst, aryl boronic acid, base, and solvent (e.g., DMF).
  • Nitration : Nitric acid (HNO3), sulfuric acid (H2SO4), and a suitable solvent (e.g., acetic acid).
Major Products::
  • The primary product is the titled compound itself, with variations based on regioisomers and stereochemistry.

Scientific Research Applications

  • Chemistry : As a novel heterocyclic compound, it may serve as a building block for other derivatives.
  • Biology : Investigating its interactions with biological targets (e.g., enzymes, receptors).
  • Medicine : Potential applications in drug discovery due to its unique structure.
  • Industry : As a precursor for functional materials (e.g., dyes, polymers).

Mechanism of Action

  • Research is ongoing, but the compound likely interacts with specific cellular pathways or proteins due to its structural features.

Comparison with Similar Compounds

Properties

Molecular Formula

C25H21N5O4

Molecular Weight

455.5 g/mol

IUPAC Name

[7-(4-methoxyphenyl)-5-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]-(3-nitrophenyl)methanone

InChI

InChI=1S/C25H21N5O4/c1-34-21-12-10-18(11-13-21)23-15-22(17-6-3-2-4-7-17)28(25-26-16-27-29(23)25)24(31)19-8-5-9-20(14-19)30(32)33/h2-14,16,22-23H,15H2,1H3

InChI Key

PDNBSQMPNIOSDX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(N(C3=NC=NN23)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5

Origin of Product

United States

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